molecular formula C20H18Cl2N2O3 B11708826 1-butyl-N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 300716-28-3

1-butyl-N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11708826
CAS No.: 300716-28-3
M. Wt: 405.3 g/mol
InChI Key: SDXCZGRCDDZSST-UHFFFAOYSA-N
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Description

1-butyl-N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a quinoline core, substituted with a butyl group, a dichlorophenyl group, a hydroxy group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the butyl group, the dichlorophenyl group, and the hydroxy group. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistency in product quality and to minimize environmental impact. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for quality control and characterization of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-butyl-N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

1-butyl-N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-butyl-N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

  • 1-butyl-N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
  • 1-butyl-N-[(2,4-dichlorophenyl)methyl]tetrazol-5-amine

Comparison: this compound is unique due to its specific substitution pattern and the presence of both hydroxy and carboxamide groups. This combination of functional groups imparts distinct chemical properties and potential biological activities, differentiating it from other similar compounds.

Biological Activity

1-butyl-N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (commonly referred to as the compound) is a synthetic derivative of quinoline that has garnered attention for its potential biological activities, particularly in cancer therapy. The compound features a unique structure characterized by a quinoline core, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The compound has the molecular formula C20H18Cl2N2O3C_{20}H_{18}Cl_2N_2O_3 and a molecular weight of approximately 405.3 g/mol. Its structure includes a butyl group, a dichlorophenyl moiety, and a hydroxy group, which are believed to contribute to its biological activity. The presence of these functional groups can influence the compound's solubility, stability, and interaction with biological targets.

Property Value
Molecular FormulaC20H18Cl2N2O3
Molecular Weight405.3 g/mol
CAS Number300716-28-3

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds derived from the quinoline structure have shown promising results in inhibiting the proliferation of various cancer cell lines.

In one study, related tetrahydroquinolines demonstrated antiproliferative effects against MCF7 breast adenocarcinoma and H460 lung carcinoma cell lines with IC50 values of approximately 30% inhibition at specific concentrations . The mechanism of action often involves inducing apoptosis and cell cycle arrest at the G2/M phase, suggesting that these compounds may trigger intrinsic apoptotic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Gyrase : Similar quinoline derivatives have been shown to inhibit bacterial DNA gyrase, which is crucial for DNA replication .
  • Apoptosis Induction : Studies indicate that the compound may activate apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins .
  • Cell Cycle Arrest : Evidence suggests that treatment with related compounds leads to cell cycle arrest in cancer cells, preventing further proliferation .

Study on Antiproliferative Effects

A comparative study evaluated the antiproliferative effects of various quinoline derivatives, including the compound . The results highlighted that:

  • Compound 8g , structurally similar to this compound, achieved an IC50 of 1.2 µM against MCF7 cells.
  • The presence of specific substituents at the C4 position significantly influenced activity levels across different cell lines .

Synthesis and Evaluation

Another research effort focused on synthesizing new derivatives based on the quinoline framework and evaluating their biological activities. The synthesized compounds were tested for their ability to inhibit cancer cell growth and showed varying degrees of effectiveness depending on structural modifications made during synthesis .

Future Research Directions

Given the promising biological activities observed in preliminary studies, future research should focus on:

  • In-depth Mechanistic Studies : Understanding how structural variations impact biological activity.
  • In Vivo Studies : Evaluating efficacy and safety profiles through animal models.
  • Combination Therapy Approaches : Investigating potential synergistic effects when combined with existing chemotherapeutics.

Properties

CAS No.

300716-28-3

Molecular Formula

C20H18Cl2N2O3

Molecular Weight

405.3 g/mol

IUPAC Name

1-butyl-N-(2,4-dichlorophenyl)-4-hydroxy-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C20H18Cl2N2O3/c1-2-3-10-24-16-7-5-4-6-13(16)18(25)17(20(24)27)19(26)23-15-9-8-12(21)11-14(15)22/h4-9,11,25H,2-3,10H2,1H3,(H,23,26)

InChI Key

SDXCZGRCDDZSST-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl)O

Origin of Product

United States

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